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Compound of Interest

Compound Name: 5-Chloro-2-(difluoromethyl)phenol

Cat. No.: B13243824

Get Quote

Executive Summary
5-Chloro-2-(difluoromethyl)phenol (CAS: 1261795-78-1) is a specialized fluorinated

intermediate used primarily in the synthesis of agrochemicals and pharmaceutical bioisosteres.

Its physicochemical behavior is defined by the interplay between the acidic phenolic hydroxyl

group, the lipophilic chlorine substituent, and the unique difluoromethyl (

) moiety.

Unlike the trifluoromethyl (

) group, the

group acts as a lipophilic hydrogen bond donor, significantly influencing the molecule's
solvation shell and receptor binding affinity. This guide details the solubility profile and partition
coefficients essential for formulation and assay development.

Physicochemical Specifications
The following data aggregates calculated consensus values and available experimental

surrogates for this specific isomer.
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Property Value / Range Confidence Notes

CAS Number 1261795-78-1 High
Specific to 5-Cl-2-

CHF2 isomer.

Molecular Formula High MW: 178.56 g/mol .

Predicted LogP 2.7 – 3.1 Med-High

Lower than

analog (

3.4).

Predicted pKa 8.2 ± 0.4 High

More acidic than

phenol (10.0) due to

EWG effects.

H-Bond Donors 2 High
Phenolic -OH and

(weak donor).

Physical State
Solid / Low-melting

solid
Med

Likely crystalline or

waxy solid at RT.

Solubility Analysis
Aqueous Solubility & pH Dependence
As a substituted phenol, the solubility of 5-Chloro-2-(difluoromethyl)phenol is strictly pH-

dependent.

Neutral State (pH < 7): The molecule exists in its protonated, neutral form. Aqueous solubility

is low (estimated

), governed by the lipophilicity of the chloro- and difluoromethyl- groups.

Ionized State (pH > 9): Above its pKa (~8.2), the phenolic proton dissociates, forming the

phenolate anion. This species is highly water-soluble due to charge solvation.

Organic Solubility
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The compound exhibits high solubility in polar aprotic and protic organic solvents, making them

suitable for stock solution preparation.

Preferred Solvents: DMSO (

), Methanol, Ethanol, Acetonitrile.

Extraction Solvents: Dichloromethane (DCM), Ethyl Acetate.

The "Lipophilic H-Bond Donor" Effect
The

group is unique; unlike the chemically inert

, the proton in

is sufficiently acidic to act as a weak hydrogen bond donor. This increases solubility in
acceptors like DMSO compared to perfluorinated analogs.

Lipophilicity (LogP vs. LogD)
Partition Coefficient (LogP)
The LogP (partitioning of the neutral species between octanol and water) is estimated at 2.9.

Contribution Analysis:

Phenol core: ~1.5

5-Chloro substituent: +0.71

2-Difluoromethyl substituent: +0.6 to +0.8 (Less lipophilic than

due to H-bonding capability).

Distribution Coefficient (LogD)
For ionizable compounds, LogD is the relevant metric at physiological pH.

At pH 7.4: Since the pKa is ~8.2, a fraction of the compound exists as the anion. The
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will be slightly lower than the LogP, likely around 2.5 – 2.7.

At pH 10: The compound is fully ionized;

drops precipitously (typically < 0), driving the molecule into the aqueous phase.

Visualization: pH-Dependent Partitioning
The following diagram illustrates the relationship between pH, ionization, and phase

distribution.

Neutral Species
(Protonated)

Anionic Species
(Deprotonated)

pH > pKa (~8.2)

Organic Phase
(High Solubility)

Dominates at pH < 7
(LogP drives partition)

Acidification (pH < pKa)

Aqueous Phase
(High Solubility)

Dominates at pH > 9
(Charge drives solvation)

Click to download full resolution via product page

Caption: Phase distribution logic. At pH < pKa, the neutral species partitions into organic

solvents. At pH > pKa, ionization drives aqueous solubility.

Experimental Protocols
Protocol A: Thermodynamic Solubility (Shake-Flask
Method)
Use this protocol for definitive solubility data.

Preparation: Weigh 5 mg of 5-Chloro-2-(difluoromethyl)phenol into a 4 mL glass vial.

Solvent Addition: Add 1.0 mL of buffer (e.g., pH 7.4 PBS) or water.

Equilibration:

Seal vial tightly.

Shake at 25°C for 24 hours (orbital shaker at 300 rpm).
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Note: If solid dissolves completely, add more compound until saturation is visible.

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter

(pre-saturated).

Quantification:

Dilute the filtrate with 50:50 Acetonitrile:Water.

Analyze via HPLC-UV (270 nm) against a standard curve prepared in DMSO/ACN.

Protocol B: Potentiometric pKa Determination
Use this to validate the ionization point.

Setup: Use a potentiometric titrator (e.g., Sirius T3 or similar).

Sample: Dissolve ~1 mg of compound in a minimal amount of Methanol (co-solvent is often

required due to low aqueous solubility).

Titration:

Titrate with 0.1 M KOH from pH 2 to pH 12.

Perform a "blank" titration with just the solvent system.

Calculation: The Yasuda-Shedlovsky extrapolation is used to determine aqueous pKa from

the co-solvent data.

Expectation: Inflection point around pH 8.2.

Protocol C: HPLC-Based LogP Estimation
Rapid screening method using retention time correlation.
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Start: HPLC LogP Determination

Select C18 Column
(e.g., Agilent Zorbax Eclipse)

Isocratic Flow:
50% MeOH / 50% Buffer (pH 3.0)

Inject Ref Standards
(Phenol, Toluene, Naphthalene) Inject 5-Cl-2-CHF2-Phenol

Calculate k' (Capacity Factor)
k' = (tR - t0) / t0

Linear Regression:
LogP = a * log(k') + b

Click to download full resolution via product page

Caption: HPLC workflow for rapid LogP estimation using reference standards to build a

calibration curve.

Applications & Implications
Bioisosterism: The 5-Chloro-2-(difluoromethyl)phenol scaffold is often used to replace 2-

nitrophenols or 2-chlorophenols to modulate metabolic stability (blocking metabolic soft

spots) while maintaining H-bond donor capability.

Agrochemicals: The
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group provides a "middle ground" of lipophilicity, often improving systemic transport in plants
compared to the highly lipophilic

analogs.

Handling: Due to the acidic nature, avoid storing in basic buffers for long periods unless the

salt form is desired. Ensure containers are sealed to prevent hygroscopic absorption if in salt

form.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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